molecular formula C12H21BrN2O2 B15251078 tert-Butyl 4-(2-bromoprop-1-en-1-yl)piperazine-1-carboxylate

tert-Butyl 4-(2-bromoprop-1-en-1-yl)piperazine-1-carboxylate

Cat. No.: B15251078
M. Wt: 305.21 g/mol
InChI Key: FNRPOMZTWKLJNB-KTKRTIGZSA-N
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Description

tert-Butyl 4-(2-bromoprop-1-en-1-yl)piperazine-1-carboxylate is an organic compound with the molecular formula C12H21BrN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-bromoprop-1-en-1-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-bromopropene. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include crystallization, distillation, and other separation techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-bromoprop-1-en-1-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of dehalogenated products or other reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while oxidation with hydrogen peroxide produces corresponding oxides.

Scientific Research Applications

tert-Butyl 4-(2-bromoprop-1-en-1-yl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-bromoprop-1-en-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(2-bromoprop-1-en-1-yl)piperazine-1-carboxylate is unique due to the presence of the bromopropene moiety, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse biological activities .

Properties

Molecular Formula

C12H21BrN2O2

Molecular Weight

305.21 g/mol

IUPAC Name

tert-butyl 4-[(Z)-2-bromoprop-1-enyl]piperazine-1-carboxylate

InChI

InChI=1S/C12H21BrN2O2/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4/h9H,5-8H2,1-4H3/b10-9-

InChI Key

FNRPOMZTWKLJNB-KTKRTIGZSA-N

Isomeric SMILES

C/C(=C/N1CCN(CC1)C(=O)OC(C)(C)C)/Br

Canonical SMILES

CC(=CN1CCN(CC1)C(=O)OC(C)(C)C)Br

Origin of Product

United States

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